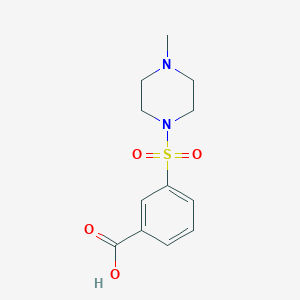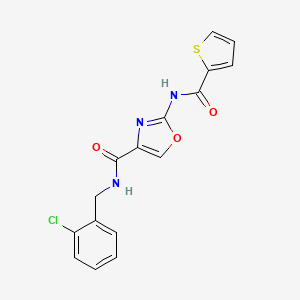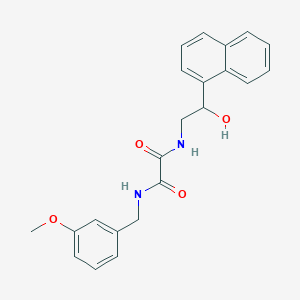
Ácido 3-((4-metilpiperazin-1-il)sulfonil)benzoico
Descripción general
Descripción
“3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid” is a chemical compound with the CAS Number: 380339-63-9 . It has a molecular weight of 284.34 and is typically in powder form . The IUPAC name for this compound is 3-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps . The steps include reactions with sulfuric acid at 70°C, hydrazine with methanol at 65°C for 8 hours, and acetic acid with methanol at 120°C for 0.5 hours under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en la investigación proteómica como una herramienta bioquímica. Ayuda en el estudio de la expresión, modificación y función de las proteínas dentro de un proteoma dado. Al interactuar con las proteínas o servir como un bloque de construcción para moléculas más complejas, puede ayudar a identificar las funciones de las proteínas y comprender sus interacciones .
Intermediario Farmacéutico
Sirve como intermedio en la síntesis de diversos principios farmacéuticos activos. Por ejemplo, participa en la preparación de 1-(4-metoxifenil)-4-metilpiperazina, que es un intermedio clave para fármacos como la ofloxacina, la rifampicina, la clozapina, el sildenafilo, la trifluoperazina y la zopiclona .
Actividad Antimicrobiana
El motivo estructural de este compuesto se encuentra en moléculas que exhiben actividad antimicrobiana. Se ha demostrado que los derivados de este compuesto pueden inhibir el crecimiento bacteriano, lo que los convierte en candidatos potenciales para el desarrollo de nuevos antibióticos .
Inhibición Enzimática
Este compuesto está relacionado con moléculas que se han estudiado por su capacidad para inhibir enzimas. Por ejemplo, los derivados se han utilizado en simulaciones de acoplamiento molecular para explorar su potencial como inhibidores enzimáticos, particularmente dirigidos a enzimas oxidorreductasas bacterianas .
Estudios de Cristalografía
En el campo de la cristalografía, los derivados de este compuesto se han utilizado para estudiar la estructura cristalina de enzimas como la fosfodiesterasa 10A (PDE10A). Comprender estas estructuras es crucial para el diseño de fármacos, ya que permite la identificación de ligandos que pueden modular la actividad enzimática .
Actividad Antitumoral y Antifúngica
Se han sintetizado y evaluado compuestos que contienen la parte 3-((4-metilpiperazin-1-il)sulfonil)benzoico por su actividad antitumoral y antifúngica. Estos estudios son parte de la investigación en curso para encontrar nuevos tratamientos para el cáncer y las infecciones por hongos .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H303, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSNPXBBRHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380339-63-9 | |
| Record name | 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)
![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)
![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)





![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)

